(4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride
Overview
Description
(4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride is a chemical compound that features a piperidine ring substituted with a nitrophenyl group and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride typically involves the following steps:
Nitration of Phenol: The initial step involves the nitration of phenol to produce 4-nitrophenol.
Formation of Piperidin-4-yl-methanone:
Final Coupling Reaction: The final step involves coupling the 4-nitrophenol with piperidin-4-yl-methanone under specific reaction conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction efficiency .
Types of Reactions:
Reduction: this compound can undergo reduction reactions, where the nitro group is reduced to an amino group.
Substitution: The compound can also undergo substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: The major product is (4-Amino-phenyl)-piperidin-4-yl-methanone hydrochloride.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Nitro-phenyl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The piperidine ring enhances the compound’s binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
- (4-Nitro-phenyl)-pyrrolidin-4-yl-methanone hydrochloride
- (4-Nitro-phenyl)-morpholin-4-yl-methanone hydrochloride
- (4-Nitro-phenyl)-azepan-4-yl-methanone hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (piperidine, pyrrolidine, morpholine, azepane).
- Biological Activity: The piperidine derivative often exhibits higher biological activity due to its favorable binding properties.
- Chemical Reactivity: The reactivity of these compounds can vary based on the ring structure, affecting their suitability for different applications .
Properties
IUPAC Name |
(4-nitrophenyl)-piperidin-4-ylmethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c15-12(10-5-7-13-8-6-10)9-1-3-11(4-2-9)14(16)17;/h1-4,10,13H,5-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECADBRGHNQTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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